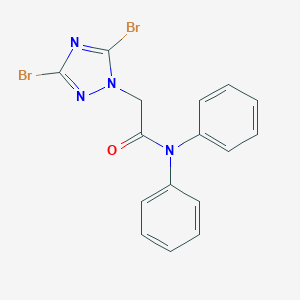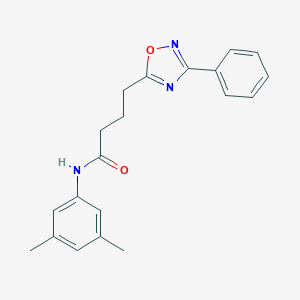![molecular formula C18H17ClN2O2S B277580 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. In
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been used in a variety of studies to investigate the role of the endocannabinoid system in pain sensation, appetite regulation, and immune function.
Mécanisme D'action
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and pharmacological effects. CB1 receptors are primarily found in the brain and are involved in the regulation of pain sensation, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to activate the CB1 and CB2 receptors, leading to a variety of physiological and pharmacological effects. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have analgesic effects, reducing pain sensation in animal models. This compound has also been shown to have appetite-stimulating effects, increasing food intake in animal models. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. Another advantage is that it has been widely studied, with a large body of literature available on its properties and effects. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which could help to clarify the physiological and pharmacological effects of these receptors. Another area of research is the investigation of the role of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders. Finally, research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide on the endocannabinoid system and other physiological processes.
Méthodes De Synthèse
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-4'-chloroacetophenone with 2-methylthiophenol to form 1-(4-chlorophenyl)-2-(methylthio)ethanone. This intermediate is then reacted with 2-amino-5-methylpyridine to form 1-(4-chlorophenyl)-2-(methylthio)-5-methylpyridin-3-amine. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide.
Propriétés
Nom du produit |
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17ClN2O2S |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-24-16-5-3-2-4-15(16)20-18(23)12-10-17(22)21(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
Clé InChI |
SWGFTXUDUWNDGP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)